2-Amino-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one
Overview
Description
. This compound is characterized by its unique structure, which includes an indoline ring substituted with a methoxymethyl group and an amino group on the ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the indoline core. One common approach is the reaction of an indole derivative with a suitable methoxymethylating agent under controlled conditions. The amino group can be introduced through subsequent reactions involving amination agents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: : The compound can be reduced to form amines or other reduced derivatives.
Substitution: : The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like halides or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Nitro derivatives, hydroxylamines, and other oxidized products.
Reduction: : Amines, amides, and other reduced derivatives.
Substitution: : Halogenated compounds, ethers, and other substituted products.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a probe or inhibitor in biochemical studies.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new therapeutic agents.
Industry: : Its unique chemical properties may be useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2-Amino-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would need to be identified through detailed research.
Comparison with Similar Compounds
2-Amino-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one can be compared with other similar compounds, such as:
Indole derivatives: : These compounds share the indoline core but may have different substituents.
Amino ketones: : Compounds with similar amino and ketone functionalities but different structural frameworks.
Methoxymethyl compounds: : Other compounds containing methoxymethyl groups but with different core structures.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
2-amino-1-[6-(methoxymethyl)-2,3-dihydroindol-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-8-9-2-3-10-4-5-14(11(10)6-9)12(15)7-13/h2-3,6H,4-5,7-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTOKTOQFDVYNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC2=C(CCN2C(=O)CN)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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